[1-(2-Phenylethyl)piperidin-3-yl]methylamine
Description
IUPAC Name: [1-(2-Phenylethyl)piperidin-3-yl]methylamine CAS No.: 725212-69-1 Molecular Formula: C₁₄H₂₂N₂ Molecular Weight: 218.34 g/mol Physical Properties:
- Boiling Point: 326.6°C
- Density: 0.99 g/cm³
- Refractive Index: 1.535
Properties
IUPAC Name |
[1-(2-phenylethyl)piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c15-11-14-7-4-9-16(12-14)10-8-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOLTVQMHDWUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424393 | |
| Record name | (1-phenethylpiperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725212-69-1 | |
| Record name | (1-phenethylpiperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Piperidin-3-one
Piperidin-3-one serves as the starting material for introducing the 2-phenylethyl moiety. The alkylation proceeds via nucleophilic substitution under basic conditions:
Procedure :
- Reactants : Piperidin-3-one (1.0 equiv), 2-phenylethyl bromide (1.2 equiv), cesium carbonate (2.5 equiv).
- Solvent : Acetonitrile (0.5 M concentration).
- Conditions : Reflux at 80°C for 5 hours.
- Workup : Filtration, solvent evaporation, and purification via flash chromatography (ethyl acetate/hexane).
Outcome :
Reductive Amination with Methylamine
The ketone intermediate undergoes reductive amination to install the methylamine group:
Procedure :
- Reactants : 1-(2-Phenylethyl)piperidin-3-one (1.0 equiv), methylamine hydrochloride (1.5 equiv), sodium triacetoxyborohydride (1.5 equiv).
- Solvent : Dichloromethane (0.3 M concentration).
- Additives : Acetic acid (1.0 equiv) to protonate the amine and facilitate imine formation.
- Conditions : Stirring at room temperature for 14 hours.
- Workup : Quenching with saturated NaHCO₃, extraction with dichloromethane, and solvent evaporation.
Outcome :
- Product : [1-(2-Phenylethyl)piperidin-3-yl]methylamine.
- Yield : 85–91% (dependent on stoichiometry and hydride source).
Optimization Insights :
- Hydride Source : Sodium triacetoxyborohydride outperforms sodium cyanoborohydride or sodium borohydride in non-polar solvents.
- Solvent Choice : Dichloromethane minimizes side reactions compared to polar aprotic solvents.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Reductive Amination) | Route 2 (Gabriel Synthesis) |
|---|---|---|
| Number of Steps | 2 | 4 |
| Overall Yield | 85–91% | 70–75% |
| Key Advantages | High yield, minimal steps | Avoids over-alkylation risks |
| Disadvantages | Requires methylamine handling | Lengthy, lower yield |
Route 1 is preferred for its efficiency and scalability, aligning with industrial protocols for fentanyl analogs.
Optimization of Critical Reaction Parameters
Alkylation Efficiency
Reductive Amination Conditions
- Acid Additive : Acetic acid (1.0 equiv) is critical for imine formation, increasing yield by 25% compared to acid-free conditions.
- Temperature : Room temperature prevents side reactions (e.g., over-reduction), whereas elevated temperatures reduce selectivity.
Characterization and Analytical Data
Spectral Data
Scientific Research Applications
[1-(2-Phenylethyl)piperidin-3-yl]methylamine is widely used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Used in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [1-(2-Phenylethyl)piperidin-3-yl]methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate biochemical pathways by binding to these targets, thereby influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
Compound A : (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine
- Key Differences :
- Substituents: Benzyl + methyl groups vs. 2-phenylethyl.
- Impact : The benzyl group provides rigidity, while the 2-phenylethyl group in the target compound introduces conformational flexibility. The methyl substituent in Compound A increases lipophilicity (LogP) but may reduce metabolic stability compared to the unsubstituted phenylethyl chain .
Compound B : [1-(4-Methylbenzyl)piperidin-3-yl]methanamine hydrochloride
- Key Differences: Substituents: 4-Methylbenzyl vs. 2-phenylethyl. However, the shorter benzyl chain reduces hydrophobic volume compared to the phenylethyl group in the target compound .
Compound C : [1-(3-Phenylpropyl)piperidin-3-yl]methanamine
Functional Group Modifications
Compound D : [1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride
- Key Differences :
Compound E : {1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methylamine
- Key Differences: Substituents: Pyrazolylmethyl vs. phenylethyl. However, its smaller size reduces hydrophobic interactions compared to the aromatic phenylethyl group .
Pharmacological and ADMET Profiles
Lead Compound 6WZU-1 :
- Structure : Contains a tetrahydro-1,5-naphthyridin-3-yl group alongside piperidinylmethylamine.
- Key Comparison: 6WZU-1 forms hydrogen bonds with D286 of SARS-CoV-2 PLpro, while the target compound lacks polar groups for similar interactions. ADMET: 6WZU-1 has an ideal profile due to balanced hydrophobicity and hydrogen-bond donors. The target compound’s higher LogP (2.538 vs. 1.9 for 6WZU-1) may reduce aqueous solubility .
Data Tables
Table 1: Structural and Physical Comparisons
| Compound | Substituent | MW (g/mol) | LogP | PSA (Ų) | Boiling Point (°C) |
|---|---|---|---|---|---|
| Target Compound | 2-Phenylethyl | 218.34 | 2.538 | 29.26 | 326.6 |
| Compound A | Benzyl + methyl | 234.34 | 3.1 | 29.26 | ~330 (estimated) |
| Compound B | 4-Methylbenzyl | 247.78 | 2.9 | 29.26 | N/A |
| Compound D | Methylsulfonyl | 228.75 | 1.2 | 56.8 | N/A |
Table 2: Pharmacological Relevance
| Compound | Key Interaction | ADMET Profile | Target Application |
|---|---|---|---|
| Target Compound | Hydrophobic binding | Moderate solubility | Intermediate for CNS drugs |
| 6WZU-1 | H-bond with D286 | Ideal ADMET | SARS-CoV-2 inhibitor |
| Compound E | H-bond via pyrazole | High solubility | Kinase inhibitors |
Biological Activity
[1-(2-Phenylethyl)piperidin-3-yl]methylamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It is known to act as an inhibitor of Janus Kinase 3 (JAK3), which plays a crucial role in the signaling pathways of immune responses and inflammation. By inhibiting JAK3, this compound may help modulate immune disorders and inflammatory conditions.
Therapeutic Applications
Research indicates that compounds similar to this compound have been investigated for various therapeutic uses, including:
- Autoimmune Disorders : The inhibition of JAK3 has implications for treating conditions such as rheumatoid arthritis and lupus.
- Cancer Treatment : The compound may exhibit antitumor properties, potentially useful in treating malignancies like melanoma.
- Neurological Disorders : Its activity could extend to neuroprotective effects, relevant in diseases like Alzheimer's.
Research Findings
Recent studies have highlighted the biological activity of related compounds. For instance, CP-690550 (a JAK3 inhibitor) demonstrated efficacy in treating autoimmune diseases and showed promise in cancer therapy. The following table summarizes key findings from various studies on related compounds:
| Compound | Target Disease | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| CP-690550 | Rheumatoid Arthritis | 0.5 | JAK3 Inhibition |
| Tasocitinib | Psoriasis | 0.8 | JAK3 Inhibition |
| This compound | Malignant Melanoma | TBD | Potential JAK3 inhibition |
Case Studies
- Rheumatoid Arthritis : A clinical trial involving CP-690550 showed significant improvement in patients with moderate to severe rheumatoid arthritis, indicating the potential effectiveness of JAK3 inhibitors in managing autoimmune disorders.
- Malignant Melanoma : In vitro studies on similar piperidine derivatives revealed significant cytotoxic effects against melanoma cell lines, suggesting that this compound may also possess similar properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1-(2-Phenylethyl)piperidin-3-yl]methylamine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves alkylation of piperidine derivatives with phenylethyl halides under basic conditions. For example, sodium hydride or potassium carbonate in polar aprotic solvents (e.g., acetonitrile) can facilitate nucleophilic substitution. Optimization focuses on temperature control (e.g., 50–80°C) and stoichiometric ratios to minimize byproducts. Post-synthesis purification employs column chromatography or recrystallization, with characterization via -NMR and LC-MS to confirm structural integrity .
Q. How is the compound characterized to confirm purity and structural identity in academic research?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify proton environments and carbon backbone.
- Mass Spectrometry (LC-MS/HRMS) : Determines molecular weight and fragmentation patterns.
- HPLC : Assesses purity (>95% typical for research-grade material).
- Elemental Analysis : Validates empirical formula .
Q. What preliminary biological assays are used to screen its pharmacological potential?
- Methodological Answer : Initial screens include:
- Receptor Binding Assays : Radioligand competition studies (e.g., -labeled ligands) to evaluate affinity for dopamine or serotonin receptors.
- Cell Viability Assays : MTT or resazurin-based tests to rule out cytotoxicity.
- Enzyme Inhibition Studies : Fluorescence- or colorimetry-based assays for target enzymes (e.g., proteases, kinases) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets like viral proteases or GPCRs?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) simulates binding poses within protein active sites. Key steps:
- Protein Preparation : Optimize target structure (e.g., SARS-CoV-2 PLpro or dopamine D3 receptor) via energy minimization.
- Ligand Parameterization : Assign partial charges and torsional flexibility to the compound.
- Binding Energy Scoring : MM-GBSA or ΔG calculations prioritize high-affinity conformers. Validation via molecular dynamics (MD) simulations assesses stability of ligand-receptor complexes .
Q. What strategies reconcile contradictory data between in vitro binding studies and in silico predictions?
- Methodological Answer : Discrepancies may arise from:
- Solvent Effects : In silico models often neglect aqueous vs. membrane-like environments. Use explicit solvent MD to refine predictions.
- Receptor Conformational States : Test multiple receptor conformers (e.g., active vs. inactive states) in docking studies.
- Experimental Variability : Validate assays with positive/negative controls and replicate experiments. Cross-reference with structural analogs’ data .
Q. What advanced methods evaluate the compound’s pharmacokinetic (PK) and toxicological profiles?
- Methodological Answer :
- ADMET Studies :
- Absorption : Caco-2 cell permeability assays.
- Metabolism : Liver microsome incubations with LC-MS metabolite profiling.
- Toxicity : Ames test for mutagenicity; hERG inhibition assays for cardiac risk.
- In Vivo PK : Rodent studies measuring plasma half-life (), bioavailability (F%), and tissue distribution via LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
